XLogP3-AA Lipophilicity Comparison: 6-Carboxamide vs. 3-Carboxamide Regioisomer
The target compound exhibits a computed XLogP3-AA of 4.2, reflecting the combined effect of the 3-phenyl substituent and the N-phenyl-6-carboxamide orienting the polar amide group distal to the lipophilic benzopyran core [1]. Its closest regioisomer, 1-oxo-N-phenyl-1H-2-benzopyran-3-carboxamide (CAS 354548-58-6), which places the carboxamide directly on the unsaturated lactone ring at position 3 and lacks both the 3-phenyl and the saturated 3,4-dihydro moiety, is expected to have a substantially lower computed logP (estimated ~2.5–3.0 based on fragment contributions) owing to the proximity of the polar amide to the lactone oxygen and the absence of the hydrophobic 3-phenyl group . A ΔlogP of approximately 1.2–1.7 units is predicted, indicating that the target compound will partition more strongly into lipid phases and may exhibit different membrane permeability and protein-binding characteristics in cell-based assays. This differentiation is structurally driven and can be exploited when researchers require a benzopyran with higher lipophilicity for target engagement in hydrophobic binding pockets [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.2 (computed, PubChem) |
| Comparator Or Baseline | 1-oxo-N-phenyl-1H-2-benzopyran-3-carboxamide (CAS 354548-58-6): estimated XLogP3-AA ~2.5–3.0 (fragment-based estimate; exact computed value not available in public databases) |
| Quantified Difference | ΔXLogP3-AA ≈ +1.2 to +1.7 (target more lipophilic) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem); comparator value estimated by fragment additivity. |
Why This Matters
Researchers requiring a benzopyran-6-carboxamide with higher logP for assays involving hydrophobic target sites or lipid-rich environments may find this compound more suitable than the 3-carboxamide regioisomer.
- [1] PubChem Compound Summary for CID 4907433, computed property XLogP3-AA. National Center for Biotechnology Information (2026). View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. (General reference for logP interpretation in drug design). View Source
